

# Thermo Scientific ContraCon Technology: A Technical Guide to Automated Decontamination

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *contracon*

Cat. No.: *B1167394*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Thermo Scientific's **ContraCon** technology, an automated decontamination solution integrated into their CO<sub>2</sub> incubators. This document details the core principles of the technology, presents quantitative data on its efficacy, outlines experimental protocols from validation studies, and provides visual representations of the decontamination workflow.

## Core Principles of ContraCon Technology

Thermo Scientific **ContraCon** technology is a user-activated, automated decontamination routine that utilizes 90°C moist heat to effectively eliminate bacteria, fungi, and even resistant spores from the interior of a CO<sub>2</sub> incubator.<sup>[1][2]</sup> This process is designed to provide a high level of sterility without the need for manual cleaning with harsh chemicals or the disassembly of the incubator.

The core mechanism of action relies on the synergistic effect of elevated temperature and high humidity. The moist heat is more effective at penetrating and killing microorganisms than dry heat at the same temperature.<sup>[1]</sup> This is because the moisture facilitates the denaturation of critical proteins and can induce the germination of spores, making them more susceptible to the lethal effects of the heat.<sup>[1]</sup>

A key advantage of the **ContraCon** system is that all internal components, including sensors, fans, and shelving, can remain inside the incubator during the decontamination cycle.<sup>[1][3]</sup> This

eliminates the need for separate autoclaving and reduces the risk of reintroducing contaminants during reassembly. The process is initiated with the simple press of a button after adding a specified amount of sterile water to the incubator's water reservoir.<sup>[1]</sup>

## Quantitative Efficacy Data

Independent studies, notably by the Centre for Applied Microbiology and Research (CAMR), have validated the effectiveness of the **ContraCon** technology against a range of common and resistant laboratory contaminants.<sup>[1][2]</sup> The efficacy is typically measured in terms of log reduction, which represents the order of magnitude by which a contaminant is reduced.

The following tables summarize the quantitative data from these validation studies.

Table 1: Log Reduction of Common Laboratory Contaminants

Microorganism	Type	Log Reduction Achieved	Reference
Aspergillus niger	Fungal Spores	> 4 (approaching 5)	[1]
Saccharomyces cerevisiae	Yeast	> 2 (approaching 5)	[1]
Bacillus subtilis var. niger	Bacterial Spores	> 6	[1]
Mycoplasma	Bacteria	Complete Elimination	[3]
Escherichia coli	Bacteria	Complete Elimination	[4]
Enterococcus faecalis	Bacteria	Complete Elimination	[3]
Pseudomonas aeruginosa	Bacteria	Complete Elimination	[3]
Staphylococcus epidermidis	Bacteria	Complete Elimination	[3]
Corynebacterium xerosis	Bacteria	Complete Elimination	[3]
Bacillus stearothermophilus	Bacterial Spores	Complete Elimination	[3]

Table 2: Performance of **ContraCon** Decontamination Cycle

Parameter	Specification	Reference
Temperature	90°C	[1]
Cycle Type	Moist Heat	[1]
Cycle Duration	Approximately 9 to 25 hours (model dependent)	[4]
Water Required	300-350 mL	[1][2]
Component Removal	Not Required	[1][3]

## Experimental Protocols

The following protocols are based on the methodologies described in the validation studies of the **ContraCon** technology.

### Protocol 1: General Efficacy Testing (CAMR Methodology)

#### 1. Preparation of Microbial Cultures:

- Fungi (*Aspergillus niger*): Spore suspensions were prepared from overgrown Malt Extract Agar (MEA) plates.
- Yeast (*Saccharomyces cerevisiae*): Cultures were grown and prepared for application.
- Bacteria (*Bacillus subtilis* var. *niger*): Spore suspensions were prepared and used as a biological indicator.

#### 2. Inoculation of Surfaces:

- For surface contamination simulation, steel 1 cm<sup>2</sup> plates were inoculated with 10 drops of each microbial suspension.[\[2\]](#)
- Control samples were prepared by placing an extra ten drops on the incubator floor to be swabbed before the cycle.[\[2\]](#)

#### 3. Placement of Samples:

- Inoculated steel plates and test tubes containing microbial suspensions were placed at various locations within the incubator, including on shelves and in hard-to-reach areas, to ensure a thorough evaluation of the decontamination cycle.[\[4\]](#) In some studies, as many as 18 different positions were tested.[\[4\]](#)

#### 4. Initiation of the **ContraCon** Cycle:

- Approximately 300-350 mL of sterile water was added to the incubator's water reservoir.[\[1\]](#)[\[2\]](#)
- The **ContraCon** decontamination cycle was initiated via the incubator's control panel.

#### 5. Post-Cycle Analysis:

- After the cycle completion, the inoculated surfaces were swabbed.

- The swabs were then plated on appropriate growth media (e.g., MEA for fungi, nutrient agar for bacteria).
- The plates were incubated under optimal growth conditions.
- The number of colony-forming units (CFUs) was counted to determine the level of surviving microorganisms.
- Log reduction was calculated by comparing the CFU counts from before and after the decontamination cycle.

## Protocol 2: Verification in an Automated Incubator (Cytomat 10 C)

### 1. Test Organisms:

- *Bacillus subtilis* / *B. atrophaeus* [ATCC® 9372™] and *Escherichia coli* [ATCC® 9637™] were used as reference test organisms.[4]

### 2. Sample Preparation:

- Test tubes containing the microorganisms were prepared.[4]

### 3. Sample Placement:

- The test tubes were placed in 18 different positions within the Cytomat 10 C automated incubator, including on the walls (bottom, top, sides) and behind or shielded by technical equipment.[4]

### 4. Decontamination Cycle:

- The **ContraCon** decontamination routine was executed, running for 9 hours at 90°C with a relative humidity of over 80%.[4]

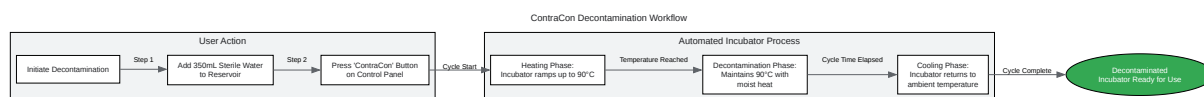
### 5. Analysis of Results:

- Following the cycle, the test tubes were removed and incubated to analyze any residual microbial growth.[4]
- Control test tubes that were not subjected to the decontamination cycle were incubated in parallel for comparison.[4]
- For *E. coli*, results were analyzed by measuring optical density (OD) after 24 hours and by colony count after 24 hours and 7 days.[4] For *B. atrophaeus*, bacterial growth was assessed

after 48 hours of post-incubation.[4]

## Visualizing the ContraCon Workflow and Logic

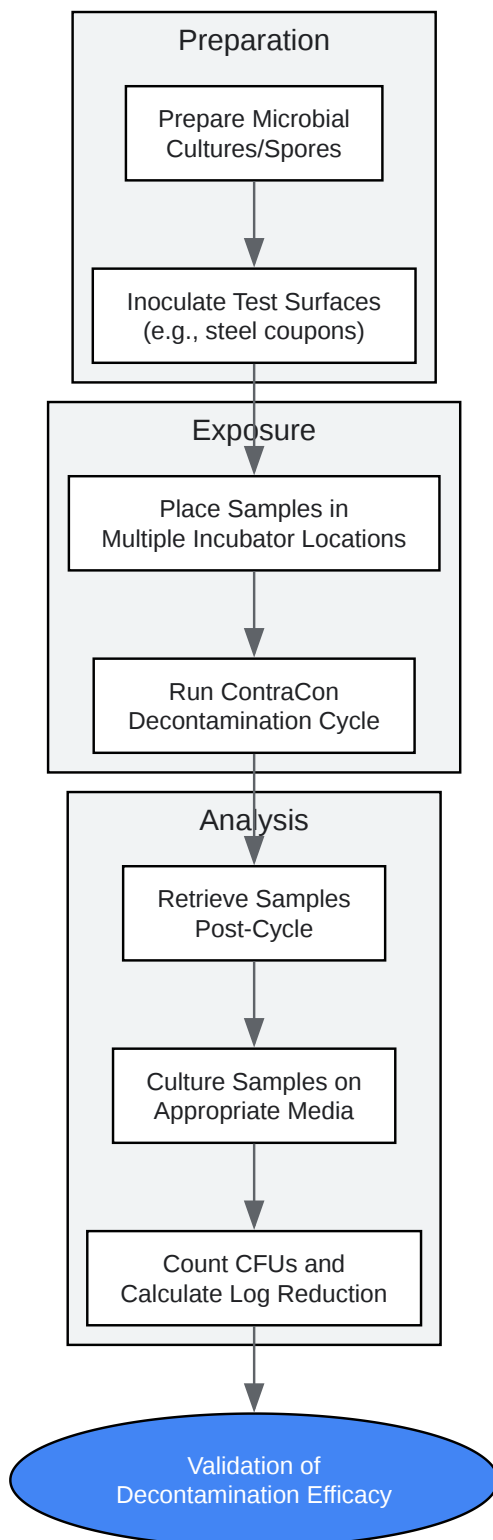
The following diagrams, generated using the DOT language, illustrate the logical flow of the **ContraCon** decontamination process and the experimental workflow for its validation.



[Click to download full resolution via product page](#)

Caption: A flowchart of the user-initiated, automated **ContraCon** decontamination process.

## Experimental Validation Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the experimental validation of the **ContraCon** technology's efficacy.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. laboratorium-apparatuur.nl [laboratorium-apparatuur.nl]
- 3. axeb.dk [axeb.dk]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- To cite this document: BenchChem. [Thermo Scientific ContraCon Technology: A Technical Guide to Automated Decontamination]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1167394#thermo-scientific-contracon-technology-explained]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)